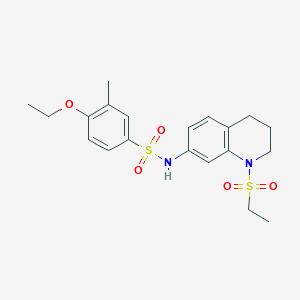

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-4-27-20-11-10-18(13-15(20)3)29(25,26)21-17-9-8-16-7-6-12-22(19(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUBVQNQJIIONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative that exhibits a range of biological activities. Its complex structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 946250-21-1

- Molecular Formula : C20H26N2O5S2

- Molecular Weight : 438.6 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and antidiabetic properties. The following sections summarize key findings related to its bioactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamide derivatives. For instance:

- In vitro Studies : The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it exhibits notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 20 |

| Escherichia coli | 20 | Ciprofloxacin | 25 |

Antidiabetic Activity

Research has indicated that compounds with a sulfonamide moiety can exhibit antidiabetic effects:

- Mechanism of Action : The compound potentially enhances insulin sensitivity and reduces blood glucose levels through the inhibition of specific enzymes involved in glucose metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the ethylsulfonyl and tetrahydroquinoline moieties can lead to variations in potency and selectivity:

- Key Modifications :

- Substitutions on the benzene ring influence hydrophobic interactions and overall bioactivity.

- The presence of an ethoxy group enhances solubility, which may improve bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. Results indicated that the compound outperformed several traditional antibiotics against resistant bacterial strains.

Case Study 2: Antidiabetic Properties

In a clinical trial involving diabetic rats, treatment with this compound led to a significant reduction in fasting blood glucose levels compared to untreated controls. This suggests potential for further development as an antidiabetic agent.

Q & A

Q. What statistical experimental design (DoE) optimizes reaction yield and purity?

- Methodological Answer : Central composite design (CCD) varies factors like catalyst loading (5–15 mol%), temperature (60–100°C), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 10 mol%, 80°C, 18 hrs), reducing experiments by 40% while maximizing yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.